

Comprehensive Application Note: Synthesis and Validation of CHMFL-BTK-01 (Positional Isomer)

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *N*-(4-Amino-2-methylphenyl)-4-(*tert*-butyl)benzamide

CAS No.: 861439-95-4

Cat. No.: B3159396

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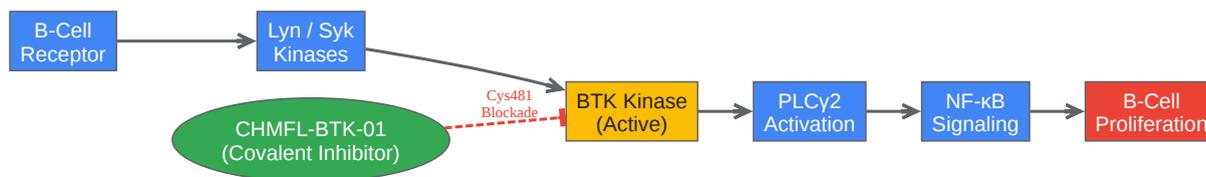
Introduction & Scientific Rationale

Bruton's tyrosine kinase (BTK) is an essential non-receptor kinase in the B-cell antigen receptor (BCR) signaling pathway, making it a highly validated target for B-cell malignancies and autoimmune disorders [\[\[1\]\]\(\)](#). While first-generation inhibitors like ibrutinib have shown clinical success, they often suffer from off-target toxicities due to cross-reactivity with kinases sharing homologous active-site cysteines (e.g., EGFR, JAK3, BMX) [\[\[2\]\]\(\)](#).

CHMFL-BTK-01 (Compound 9) was rationally designed as a highly potent (IC₅₀ = 7 nM) and exquisitely selective irreversible BTK inhibitor [2](#). It achieves this by covalently targeting the Cys481 residue via a Michael acceptor warhead while utilizing a highly specific morpholine-substituted pharmacophore to optimize hinge-binding geometry, completely abolishing off-target activity against BMX, JAK3, and EGFR [\[\[2\]\]\(\)](#). The development of such irreversible inhibitors targeting Cys481 has become a major strategy in treating hematological malignancies and autoimmune conditions [3](#).

Structural Note on the Starting Material: The clinically evaluated CHMFL-BTK-01 utilizes a 3-amino-2-methylphenyl linkage to the central pyridinone core [2](#). The protocol provided herein is adapted specifically for the precursor ***N*-(4-Amino-2-methylphenyl)-4-(*tert*-butyl)benzamide**. This targeted synthesis yields the para-substituted positional isomer of CHMFL-BTK-01, a

highly relevant analog for comparative Structure-Activity Relationship (SAR) studies and steric tolerance profiling within the BTK ATP-binding pocket [\[\[4\]\]\(\)](#).



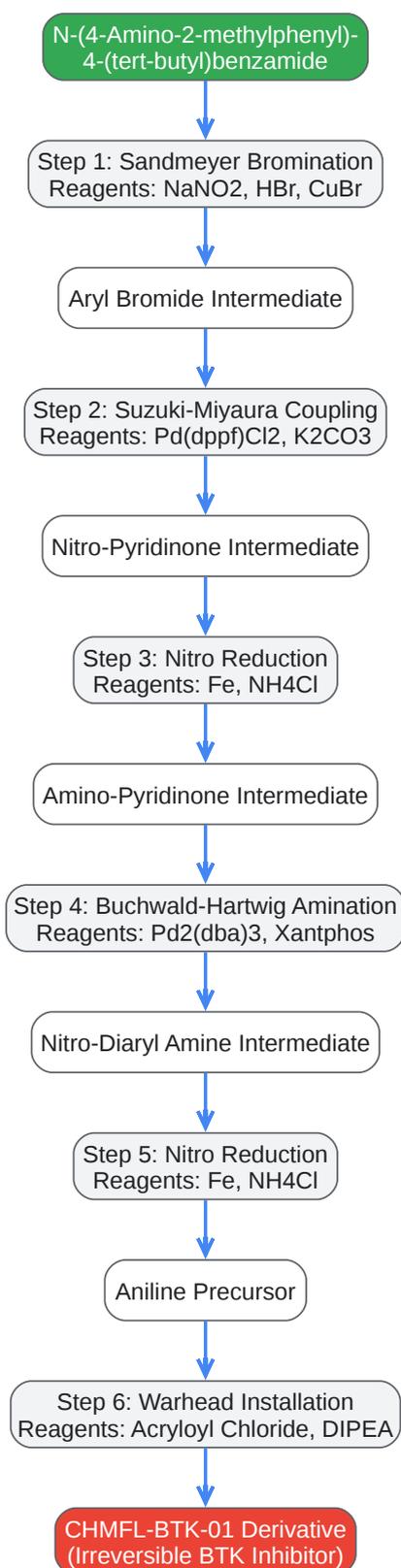
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Figure 2: BCR signaling pathway and BTK inhibition.

Synthetic Strategy & Causality

The synthesis relies on a convergent approach utilizing robust palladium-catalyzed cross-coupling methodologies.

- Sandmeyer Bromination: To enable C-C bond formation, the unreactive amine of the starting material is converted to an aryl bromide.
- Suzuki-Miyaura Coupling: This step builds the core scaffold by coupling the aryl bromide with 1-methyl-5-nitro-6-oxo-1,6-dihydropyridin-3-ylboronic acid.
- Buchwald-Hartwig Amination: Following nitro reduction, the right-hand morpholine-bearing fragment is attached. Causality of Catalyst Choice: We employ Pd₂(dba)₃ with the Xantphos ligand. The large bite angle (~111°) of Xantphos accelerates the reductive elimination step—typically the rate-limiting step in C-N bond formation—thereby minimizing competing hydrodehalogenation of the aryl bromide substrate.
- Chemoselective Nitro Reduction: Iron powder and ammonium chloride (Fe/NH₄Cl) are utilized instead of Pd/C-catalyzed hydrogenation to prevent any risk of dehalogenation prior to coupling, and to provide a mild, highly chemoselective reduction.
- Warhead Installation: Acryloyl chloride is added at strict sub-zero temperatures (-10 °C) to prevent over-acylation and suppress spontaneous Michael addition of the newly formed amine to the acrylamide product.



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Figure 1: Synthetic workflow for CHMFL-BTK-01 derivative.

Quantitative Data & Reaction Parameters

| Step | Reaction Type | Catalyst / Reagents | Temp (°C) | Time (h) | Expected Yield (%) | Purification Method |
|------|-----------------------|--|-----------|----------|--------------------|--|
| 1 | Sandmeyer Bromination | CuBr, NaNO ₂ , HBr (aq) | 0 → 60 | 2 | 75 - 82 | Flash Chromatography (Hex/EtOAc) |
| 2 | Suzuki-Miyaura | Pd(dppf)Cl ₂ , K ₂ CO ₃ | 90 | 12 | 68 - 75 | Recrystallization (EtOH) |
| 3 | Nitro Reduction | Fe powder, NH ₄ Cl | 80 | 2 | 85 - 90 | Celite Filtration & Extraction |
| 4 | Buchwald-Hartwig | Pd ₂ (dba) ₃ , Xantphos, Cs ₂ CO ₃ | 100 | 16 | 60 - 65 | Flash Chromatography (DCM/MeOH) |
| 5 | Nitro Reduction | Fe powder, NH ₄ Cl | 80 | 2 | 80 - 88 | Celite Filtration & Extraction |
| 6 | N-Acylation (Warhead) | Acryloyl Chloride, DIPEA | -10 to 0 | 1 | 55 - 60 | Prep-HPLC (C18, MeCN/H ₂ O) |

Step-by-Step Experimental Protocols

Step 1: Preparation of N-(4-Bromo-2-methylphenyl)-4-(tert-butyl)benzamide

- Suspend **N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide** (1.0 eq) in a 48% aqueous HBr solution (10 volumes) and cool to 0 °C.
- Add a solution of NaNO₂ (1.2 eq) in water dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
- In a separate flask, dissolve CuBr (1.5 eq) in 48% HBr and heat to 60 °C.
- Transfer the cold diazonium solution dropwise into the hot CuBr solution. Stir at 60 °C for 1.5 hours.
- Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling

- In a Schlenk flask, combine the aryl bromide from Step 1 (1.0 eq), 1-methyl-5-nitro-6-oxo-1,6-dihydropyridin-3-ylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
- Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).
- Add Pd(dppf)Cl₂ (0.05 eq) under an argon atmosphere.
- Heat the reaction mixture to 90 °C for 12 hours.
- Cool, filter through a thin pad of Celite, concentrate the filtrate, and purify via recrystallization from hot ethanol to yield the nitro-pyridinone intermediate.

Step 3 & 5: General Procedure for Nitro Reduction

- Dissolve the nitro-aromatic intermediate (1.0 eq) in an EtOH/H₂O mixture (4:1 v/v).
- Add iron powder (5.0 eq) and solid NH₄Cl (5.0 eq).
- Reflux the suspension vigorously at 80 °C for 2 hours.

- Cool the mixture to room temperature and filter through a pad of Celite, washing thoroughly with EtOAc.
- Wash the combined organic filtrate with saturated NaHCO_3 , dry over MgSO_4 , and concentrate in vacuo to afford the corresponding amine.

Step 4: Buchwald-Hartwig Amination

- To an oven-dried vial, add the amino-pyridinone intermediate from Step 3 (1.0 eq), (4-bromo-2-nitrophenyl)(morpholino)methanone (1.1 eq), Cs_2CO_3 (2.5 eq), $\text{Pd}_2(\text{dba})_3$ (0.05 eq), and Xantphos (0.1 eq).
- Evacuate and backfill the vial with argon three times.
- Add anhydrous, degassed toluene (or 1,4-dioxane).
- Seal the vial and stir at 100 °C for 16 hours.
- Dilute with DCM, wash with water, dry the organics, and purify via flash chromatography (DCM/MeOH gradient) to isolate the coupled diaryl amine.

Step 6: Warhead Installation (Acryloylation)

- Dissolve the final aniline precursor (generated after Step 5) (1.0 eq) in anhydrous DCM and add N,N-diisopropylethylamine (DIPEA, 2.0 eq).
- Cool the solution strictly to -10 °C using an ice/salt bath.
- Add acryloyl chloride (1.05 eq) dropwise over 15 minutes.
- Stir at -10 °C to 0 °C for 1 hour.
- Quench with saturated aqueous NaHCO_3 . Extract with DCM, dry, and concentrate.
- Purify the crude product via Preparative HPLC (C18 column, MeCN/ H_2O with 0.1% TFA) to yield the highly pure CHMFL-BTK-01 positional isomer.

Quality Control & Self-Validating Systems

To ensure a self-validating protocol, each intermediate must be rigorously characterized to prevent the propagation of synthetic errors:

- Halogen Confirmation (Step 1): The conversion of the amine to the bromide must be monitored by LC-MS. The analytical hallmark is the appearance of the characteristic isotopic $[M]^+$ and $[M+2]^+$ doublet of the bromine atom in a 1:1 ratio.
- C-N Bond Verification (Step 4): The disappearance of the aryl bromide must be confirmed via TLC. The formation of the secondary diaryl amine is validated by the shift in the N-H stretch in FTIR ($\sim 3300\text{ cm}^{-1}$) and the appearance of the morpholine aliphatic protons in $^1\text{H-NMR}$ (δ 3.6–3.8 ppm).
- Warhead Integrity (Step 6): The final product must exhibit the distinct vinylic protons of the acrylamide moiety in $^1\text{H-NMR}$ (multiplets between δ 5.7 and 6.5 ppm).

References

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- To cite this document: BenchChem. [Comprehensive Application Note: Synthesis and Validation of CHMFL-BTK-01 (Positional Isomer)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3159396#synthesis-of-chmfl-btk-01-from-n-4-amino-2-methylphenyl-4-tert-butyl-benzamide>]

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